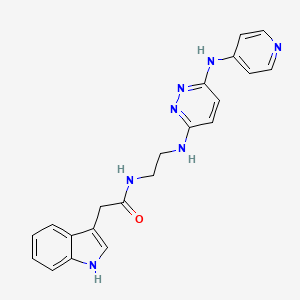

![molecular formula C10H14O4 B2386532 Bicyclo[3.2.1]octane-1,5-dicarboxylic acid CAS No. 110371-23-8](/img/structure/B2386532.png)

Bicyclo[3.2.1]octane-1,5-dicarboxylic acid

Overview

Description

Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 and is a white solid . The IUPAC name for this compound is bicyclo [3.2.1]octane-1,5-dicarboxylic acid .

Synthesis Analysis

The synthesis of this compound involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo octanes has also been described .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 198.22 . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications

Pharmaceutical Research and Drug Development

Bicyclo[3.2.1]octane-1,5-dicarboxylic acid derivatives, notably norbornane compounds, have garnered attention in pharmaceutical research due to their unique molecular shape and the fixed position of their substituents. These characteristics make them ideal for studying structure-activity relationships and exploring their medicinal applications. For instance, norbornane derivatives have been utilized as medicaments and test molecules in drug research, highlighting their significance in developing new therapeutic agents (Buchbauer & Pauzenberger, 1991; Buchbauer et al., 1999).

Biotechnology and Green Chemistry

In biotechnology, this compound's structural analog, lactic acid, serves as a cornerstone for producing biodegradable polymers and other chemicals through green chemistry. Lactic acid can be fermentatively produced from sugars in biomass, and it's a precursor for substances like pyruvic acid, acrylic acid, and 1,2-propanediol. This pathway underscores the role of such compounds in sustainable chemical production, promoting a shift from petrochemical processes to biotechnological routes (Gao et al., 2011).

Environmental Impact and Safety

The environmental and health impacts of metal-based octane boosters, such as MMT and Ferrocene, highlight the importance of understanding and managing the effects of chemical additives in fuels. Research in this area has led to a comprehensive assessment of these additives, indicating the potential for environmental and health risks associated with their combustion products. This research is crucial for developing safer, more sustainable alternatives for increasing fuel octane ratings without compromising public health or environmental safety (Afotey, 2018).

Material Science and Engineering

The synthesis and application of medium-chain-length poly-3-hyroxyalkanoates (MCL-PHAs) from various carbon sources, including octane, demonstrate the potential of this compound derivatives in material science. These biodegradable polymers, produced through fermentation processes, offer a sustainable alternative to traditional plastics. The development of these materials, along with advancements in metabolic engineering, holds promise for reducing production costs and enhancing the environmental friendliness of polymer production (Sun et al., 2007).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Mechanism of Action

Target of Action

The primary targets of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid are currently unknown. The compound is a complex structure with potential applications in the field of drug discovery . .

Mode of Action

The exact mode of action of Bicyclo[32It is known that the compound is involved in multicomponent reactions that use α,β-unsaturated acylammonium intermediates . These intermediates are generated by the activation of unsaturated acyl chlorides, which cycle to form the bicyclo[3.2.1]octane fragment

Biochemical Pathways

The biochemical pathways affected by Bicyclo[32The compound is a key synthetic intermediate in several total syntheses , suggesting that it may influence multiple biochemical pathways. The downstream effects of these pathways are yet to be determined.

Result of Action

The molecular and cellular effects of Bicyclo[32Given the compound’s potential role in drug discovery , it is likely that it has significant molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[32The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

Properties

IUPAC Name |

bicyclo[3.2.1]octane-1,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMOJUFCQFNRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(C1)(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2386450.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2386454.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)

![N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2386466.png)

![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2386468.png)

![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)